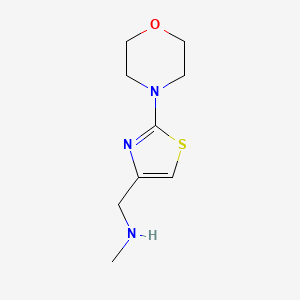

N-Methyl-(2-morpholino-1,3-thiazol-4-YL)methylamine

Descripción

Historical Context of Thiazole Research

The foundation of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator Johann Heinrich Weber, who established the fundamental understanding of thiazole structures on November 18, 1887. Their seminal publication, titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," provided the first systematic definition of thiazole compounds as nitrogen and sulfur-containing substances with the formula (CH)₂NS, which they conceptualized as bearing the same relationship to pyridine as thiophene does to benzene. This groundbreaking work established thiazole as a member of the azole family, positioning it alongside imidazole and oxazole as fundamental heterocyclic building blocks.

The early research faced significant challenges and controversies, particularly between Hantzsch and Tcherniac, which extended over three decades and involved detailed debates about the structural characterization of thiazole derivatives. This historical controversy, lasting from 1887 to 1919, ultimately strengthened the field by establishing rigorous standards for structural elucidation and synthetic methodologies. The resolution of these debates led to the first successful synthesis of 4-methylthiazole, marking the first isolation of a free thiazole compound and establishing the foundational synthetic approaches that continue to influence contemporary thiazole chemistry.

The historical development of thiazole research has been characterized by continuous methodological improvements, with Hantzsch synthesis remaining a cornerstone technique for thiazole formation through the condensation of α-haloketones or α-halogenaldehydes with thioamides. This classical approach has evolved to encompass diverse synthetic strategies, including cyclization reactions involving thioformamide, thiourea, α-thiocyanotoketones, and vinyl bromide derivatives. The enduring significance of these historical foundations is evident in the continued application of Hantzsch methodology in the synthesis of complex thiazole derivatives, including contemporary compounds such as N-Methyl-(2-morpholino-1,3-thiazol-4-YL)methylamine.

Systematic Nomenclature and IUPAC Classification

This compound exhibits a complex nomenclature system that reflects its multifaceted structural composition. The International Union of Pure and Applied Chemistry designation for this compound is N-methyl-1-(2-morpholin-4-yl-1,3-thiazol-4-yl)methanamine, which systematically describes the connectivity and functional group arrangement within the molecular framework. The compound possesses the molecular formula C₉H₁₅N₃OS, indicating the presence of nine carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom.

The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with 915707-64-1 being the primary identifier, while alternative numbering systems reference 98659-84-8 for closely related structural variants. The canonical Simplified Molecular Input Line Entry System representation is CNCC1=CSC(=N1)N2CCOCC2, which provides a linear description of the molecular connectivity. The International Chemical Identifier key QOWGXNCFGPNQIL-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

Table 1: Systematic Chemical Identifiers for this compound

The structural classification of this compound encompasses multiple functional group categories, including secondary amines, tertiary amines, heterocyclic ethers, and substituted thiazoles. The morpholine component contributes a saturated six-membered ring containing both nitrogen and oxygen atoms, while the thiazole moiety provides an unsaturated five-membered aromatic system. The methyl substitution on the amino nitrogen creates additional steric and electronic considerations that influence the compound's physicochemical properties and potential biological interactions.

Positional Isomerism in Thiazole Derivatives

Positional isomerism plays a fundamental role in determining the biological activity and pharmacological properties of thiazole derivatives, with structural modifications at different ring positions significantly affecting enzyme binding affinity and selectivity profiles. Research investigating thiazole-based α-glucosidase inhibitors has demonstrated that positional isomerism of methyl groups, particularly at the 3 and 4 positions of associated piperidine rings, creates substantial differences in inhibitory potency and enzyme selectivity. These structural variations influence molecular interactions through altered hydrogen bonding patterns, steric hindrance effects, and electronic distribution changes that affect enzyme-inhibitor complex formation.

The electronic properties of thiazole rings are inherently influenced by the positioning of substituents, with the calculated π-electron density indicating C5 as the primary site for electrophilic substitution reactions, while C2-H demonstrates susceptibility to deprotonation processes. These electronic characteristics create distinct reactivity patterns that vary depending on the substitution pattern and influence the overall pharmacological profile of thiazole derivatives. The aromatic nature of thiazole, evidenced by ¹H Nuclear Magnetic Resonance chemical shifts between 7.27 and 8.77 parts per million, reflects significant diamagnetic ring current effects that are modulated by substituent positioning.

Molecular docking and dynamics simulations have revealed that positional isomerism directly influences enzyme-inhibitor molecular interactions, with 4-methyl derivatives generally demonstrating enhanced selectivity compared to their 3-methyl counterparts through the establishment of stronger and more numerous molecular contacts with target enzymes. These findings emphasize the critical importance of precise substitution patterns in rational drug design approaches targeting thiazole-based therapeutics. The structural relationship between this compound and other thiazole derivatives highlights the significance of the 4-position substitution pattern, which may contribute to specific binding interactions and biological activity profiles.

Enzyme kinetics experiments have confirmed that isomeric variations significantly affect inhibition mechanisms, with most compounds exhibiting noncompetitive enzyme inhibition patterns regardless of positional differences, suggesting that the fundamental inhibition mechanism remains consistent while binding affinity and selectivity are modulated by structural variations. These observations provide essential insights for understanding structure-activity relationships in thiazole-based pharmaceutical development and support the strategic design of compounds like this compound that incorporate specific positional substitution patterns to optimize biological activity.

Role in Modern Medicinal Chemistry

Thiazole derivatives have emerged as pivotal scaffolds in contemporary medicinal chemistry, demonstrating remarkable versatility across multiple therapeutic areas through their diverse biological activities. The integration of thiazole pharmacophores with complementary heterocyclic systems, exemplified by compounds such as this compound, represents a sophisticated approach to molecular hybridization that enhances drug efficacy while potentially reducing resistance development and toxicity concerns. Contemporary research has identified thiazole-containing compounds as exhibiting anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties, positioning these structures as valuable templates for pharmaceutical development.

The morpholine-thiazole hybrid architecture present in this compound reflects current trends in medicinal chemistry that emphasize the combination of multiple bioactive pharmacophores within single molecular entities. Research has demonstrated that morpholine and thiazole rings individually possess extensive biological activity spectra, with particular prominence in antitumor applications. The strategic combination of these heterocyclic systems through molecular hybridization approaches has yielded compounds with enhanced therapeutic potential and improved selectivity profiles compared to individual components.

Table 2: Biological Activities of Thiazole-Morpholine Hybrid Compounds

The pharmaceutical industry has increasingly recognized thiazole derivatives as promising lead compounds for drug development, with several thiazole-containing medications already achieving commercial success. Notable examples include the nonsteroidal anti-inflammatory drug Meloxicam and various agricultural fungicides such as Thifluzamide and Tricyclazole. The thiazole ring is also found in naturally occurring compounds of biological significance, including the vitamin thiamine (B₁) and the anticancer natural product epothilone.

Propiedades

IUPAC Name |

N-methyl-1-(2-morpholin-4-yl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-10-6-8-7-14-9(11-8)12-2-4-13-5-3-12/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWGXNCFGPNQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC(=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640405 | |

| Record name | N-Methyl-1-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-64-1 | |

| Record name | N-Methyl-2-(4-morpholinyl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of N-Methyl-(2-morpholino-1,3-thiazol-4-yl)methylamine typically follows these key steps:

- Construction of the 1,3-thiazole ring system.

- Introduction of the morpholino substituent at the 2-position of the thiazole.

- Functionalization of the 4-position with a methylamine group.

- N-methylation of the amine to yield the final compound.

Preparation of the 1,3-Thiazole Core with Morpholino Substitution

The 1,3-thiazole ring is commonly prepared via cyclization reactions involving α-haloketones and thiourea derivatives or related sulfur and nitrogen sources. For the morpholino substitution at the 2-position, nucleophilic substitution or ring-opening reactions involving morpholine are employed.

Example Process (Patent WO2016132378A2):

- A precursor containing the thiazole ring is reacted with morpholine under controlled conditions (e.g., 25-30°C) to introduce the morpholino group.

- The reaction mixture is stirred for several hours to ensure complete substitution.

- Workup involves solvent extraction with dichloromethane and washing with water to isolate the morpholino-substituted thiazole intermediate.

Introduction of the Methylamine Side Chain at the 4-Position

The 4-position of the thiazole ring is functionalized with a methylamine group through nucleophilic substitution or reductive amination techniques.

- A halomethyl derivative at the 4-position can be reacted with methylamine or its equivalents.

- Reaction conditions are optimized to favor substitution without ring degradation.

- Solvent choice (e.g., methanol or ethanol) and temperature control (5-30°C) are critical to maximize yield and purity.

N-Methylation of the Amino Group

The amino group on the methylamine side chain is methylated to form the N-methylamine functionality.

- Methylation can be achieved using methylating agents such as methyl iodide or formaldehyde with reducing agents.

- Triethylamine is often used as a base to neutralize generated acids and facilitate methylation.

- Reaction monitoring ensures selective mono-methylation, avoiding over-alkylation.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Morpholino substitution | Morpholine, dichloromethane, water wash | 25-30 | 3-4 hours | 85-90 | Stirring and phase separation critical |

| Methylamine introduction | Methylamine, methanol or ethanol | 5-30 | 2-3 hours | 80-88 | Controlled temperature for selectivity |

| N-Methylation | Methyl iodide or formaldehyde + base | 25-30 | 1-2 hours | 75-85 | Triethylamine base to neutralize acids |

| Purification | Solvent distillation, crystallization | — | — | — | Co-distillation with dichloromethane used |

Yields are approximate and depend on scale and purity requirements.

Detailed Research Findings

Reaction Optimization: The use of triethylamine as a base during methylation improves reaction efficiency by scavenging acids formed during the process, leading to higher purity and yield.

Solvent Effects: Methanol and ethanol are preferred solvents for the methylamine introduction step due to their polarity and ability to dissolve both reactants and products, facilitating smooth substitution reactions.

Temperature Control: Lower temperatures (5-10°C) during base addition in certain steps prevent side reactions and decomposition, ensuring product integrity.

Workup and Purification: Sequential extraction with dichloromethane and water, followed by solvent removal under reduced pressure and co-distillation, effectively isolates the target compound with minimal impurities.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Cyclization and substitution | α-Haloketone, thiourea, morpholine | 25-30°C, 3-4 hrs | Formation of 2-morpholino-1,3-thiazole |

| 2 | Nucleophilic substitution | Methylamine, methanol/ethanol | 5-30°C, 2-3 hrs | Introduction of methylamine at 4-position |

| 3 | N-Methylation | Methyl iodide/formaldehyde, base | 25-30°C, 1-2 hrs | Methylation of amino group |

| 4 | Purification | Dichloromethane, water, vacuum distillation | Ambient to reduced pressure | Isolation of pure final product |

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-(2-morpholino-1,3-thiazol-4-YL)methylamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .

Aplicaciones Científicas De Investigación

N-Methyl-(2-morpholino-1,3-thiazol-4-YL)methylamine is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-Methyl-(2-morpholino-1,3-thiazol-4-YL)methylamine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key parameters of N-Methyl-(2-morpholino-1,3-thiazol-4-YL)methylamine with structurally related compounds:

Key Observations:

- Core Heterocycle: The thiazole core in the target compound contrasts with pyrimidine in N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine , impacting electronic properties and steric bulk.

- Molecular Weight : The target compound (calc. MW 229.31) is lighter than MTZ (MW 395.47) , suggesting better bioavailability.

Actividad Biológica

N-Methyl-(2-morpholino-1,3-thiazol-4-YL)methylamine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by its thiazole ring, morpholine moiety, and methylamine group. The thiazole ring is known for its diverse pharmacological properties, making it a valuable scaffold in drug design. The presence of the morpholine group enhances solubility and bioavailability, which are critical factors in drug development.

Synthesis Methods

This compound can be synthesized through various methods. Classical approaches include:

- Hantzsch Thiazole Synthesis : Involves the reaction of α-haloketones with thioureas or thioamides.

- Innovative Synthetic Routes : Recent patents have introduced methods that improve yield and purity while minimizing by-products .

Antimicrobial Properties

Thiazole-containing compounds have shown significant antimicrobial activity. For instance, studies indicate that related compounds can inhibit the growth of various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Activity

This compound has demonstrated potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example:

- Case Study 1 : A study found that thiazole derivatives exhibited cytotoxic effects against A549 lung adenocarcinoma cells with IC50 values indicating significant potency .

- Case Study 2 : Another investigation highlighted that modifications to the thiazole structure enhanced selectivity against specific cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for therapeutic development .

The biological activity of this compound is primarily linked to its interaction with biological targets such as receptors or enzymes. For example:

- Enzyme Inhibition : Similar thiazole compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance .

- Receptor Modulation : The compound may also modulate receptor activity, contributing to its therapeutic effects against various diseases .

Summary of Findings

Q & A

Q. What are the established synthetic routes for N-Methyl-(2-morpholino-1,3-thiazol-4-YL)methylamine, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via a Mannich-type reaction, where a thiazole intermediate reacts with morpholine and formaldehyde under reflux in ethanol. Key parameters include stoichiometric ratios (e.g., 1:1:2 molar ratio of thiazole derivative, morpholine, and formaldehyde) and reaction duration (10–12 hours). Post-reaction purification often involves solvent removal under reduced pressure and crystallization from ethanol . Alternative biocatalytic methods using enzymes like phenylalanine ammonia lyase (PAL) have also been explored for N-methylamination, offering regio- and stereoselectivity .

| Synthesis Parameters | Typical Values |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Reaction Time | 10–12 hours |

| Purification Method | Crystallization (95% ethanol) |

Q. How can researchers confirm the structural integrity of this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for structural validation, particularly for resolving morpholine and thiazole ring conformations . For solution-phase characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential. Key spectral markers include:

- ¹H NMR : Signals at δ 3.6–3.8 ppm (morpholine protons) and δ 2.3–2.5 ppm (N-methyl group).

- ¹³C NMR : Peaks near 50 ppm (morpholine carbons) and 165–170 ppm (thiazole C-2) .

Q. What are the primary challenges in purifying this compound?

Common issues include:

- Byproduct formation : Unreacted morpholine or formaldehyde adducts.

- Solubility : Limited solubility in polar solvents necessitates optimized crystallization conditions (e.g., ethanol/water mixtures) .

- Hygroscopicity : The hydrochloride salt form may require anhydrous handling to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the morpholine substituent influence the compound’s bioactivity?

The morpholine ring enhances solubility and modulates electron density on the thiazole core, impacting interactions with biological targets like enzymes or receptors. Computational studies (e.g., density functional theory, DFT) reveal that morpholine’s electron-donating effects stabilize charge-transfer interactions in binding pockets. Comparative studies with piperidine or thiomorpholine analogs show reduced antimicrobial activity, highlighting morpholine’s unique role .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentrations.

- Stereochemical impurities : Enantiomeric excess (ee) in synthesis must exceed 95% to ensure reproducibility .

- Solvent effects : DMSO vs. aqueous buffers can alter compound aggregation states. Standardized protocols (e.g., CLSI guidelines) are recommended .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Molecular dynamics (MD) simulations predict:

- LogP : Morpholine reduces hydrophobicity (experimental LogP ~1.8), enhancing membrane permeability.

- Metabolic stability : Cytochrome P450 docking studies identify vulnerable sites for metabolic oxidation, informing structural modifications (e.g., fluorination at C-5 of thiazole) .

| Computational Parameters | Predicted Values |

|---|---|

| LogP | 1.8–2.1 |

| Polar Surface Area (PSA) | 45–50 Ų |

| CYP3A4 Binding Affinity (ΔG) | -8.2 kcal/mol |

Q. What experimental evidence supports the compound’s mechanism of action in antimicrobial studies?

Time-kill assays demonstrate concentration-dependent bactericidal effects against Staphylococcus aureus (MIC = 8 µg/mL). Synergy with β-lactams suggests inhibition of penicillin-binding proteins (PBPs). Structural analogs lacking the morpholine group show 4–8x reduced activity, confirming its role in target engagement .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiazole ring.

- Characterization : Use deuterated DMSO for NMR to resolve broad morpholine signals.

- Bioassays : Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.